molecular formula C5H6ClN3O2S B12600952 N-(4-Chloropyridin-3-yl)sulfuric diamide CAS No. 902301-84-2

N-(4-Chloropyridin-3-yl)sulfuric diamide

Katalognummer: B12600952
CAS-Nummer: 902301-84-2
Molekulargewicht: 207.64 g/mol
InChI-Schlüssel: QUBOCBFWLPFBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloropyridin-3-yl)sulfuric diamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a chloropyridine ring and a sulfuric diamide group, making it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyridin-3-yl)sulfuric diamide typically involves the reaction of 4-chloropyridine with sulfuryl chloride and ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4-Chloropyridine+Sulfuryl chloride+AmmoniaN-(4-Chloropyridin-3-yl)sulfuric diamide\text{4-Chloropyridine} + \text{Sulfuryl chloride} + \text{Ammonia} \rightarrow \text{this compound} 4-Chloropyridine+Sulfuryl chloride+Ammonia→N-(4-Chloropyridin-3-yl)sulfuric diamide

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis method to enhance efficiency and reduce costs. This method minimizes the use of expensive reagents and harsh reaction conditions, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Chloropyridin-3-yl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-Chloropyridin-3-yl)sulfuric diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Chloropyridin-3-yl)sulfuric diamide is unique due to the combination of the chloropyridine ring and the sulfuric diamide group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .

Eigenschaften

CAS-Nummer

902301-84-2

Molekularformel

C5H6ClN3O2S

Molekulargewicht

207.64 g/mol

IUPAC-Name

4-chloro-3-(sulfamoylamino)pyridine

InChI

InChI=1S/C5H6ClN3O2S/c6-4-1-2-8-3-5(4)9-12(7,10)11/h1-3,9H,(H2,7,10,11)

InChI-Schlüssel

QUBOCBFWLPFBQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1Cl)NS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.